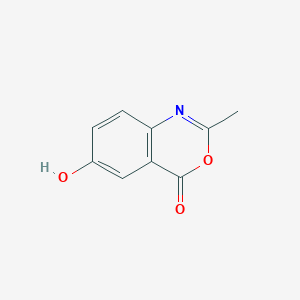

6-ヒドロキシ-2-メチル-4H-3,1-ベンゾオキサジン-4-オン

概要

説明

6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is a synthetic antimicrobial agent . It belongs to the quinazolinone class of drugs . It has been shown to be effective against Staphylococcus aureus and other bacteria .

Synthesis Analysis

In the synthesis of 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, 2-methyl-4H-3,1-benzoxazin-4-one was synthesized in the first step by stirring anthranilic acid in pyridine with benzoyl chloride and with acetic anhydride for 30 min at room temperature .Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is characterized by a 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton . The InChI code for this compound is1S/C9H7NO3/c1-5-10-8-3-2-6 (11)4-7 (8)9 (12)13-5/h2-4,10-11H,1H2 . Chemical Reactions Analysis

The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride . The iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide is an effective cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields through a cyclodehydration reaction .Physical And Chemical Properties Analysis

6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is a powder at room temperature . Its molecular weight is 177.16 .科学的研究の応用

医療用途

6-ヒドロキシ-2-メチル-4H-3,1-ベンゾオキサジン-4-オンを含む、2-置換4H-3,1-ベンゾオキサジン-4-オンの誘導体は、幅広い医療用途を示しています . これらの化合物は、多くの臨床用途で直接的または間接的に使用されています .

工業用途

これらの化合物は、幅広い工業用途も有しています . これらの化合物は、多くの工業プロセスで直接的または間接的に使用されています .

エラスターゼ阻害剤

2-置換4H-3,1-ベンゾオキサジン-4-オンのいくつかの誘導体は、エラスターゼ阻害剤として使用されています . エラスターゼは、肺や皮膚の主要な成分であるエラスチンを分解する酵素です。

抗腫瘍剤

これらの化合物は、抗腫瘍剤として使用されてきました . 抗腫瘍剤は、腫瘍(組織の異常な増殖)の成熟と増殖を阻害し、予防する薬剤です。

酵素阻害剤

これらの化合物は、酵素阻害剤としても使用されてきました . 酵素阻害剤は、酵素に結合して活性を低下させる分子です。

プロテアーゼ阻害剤

2-置換4H-3,1-ベンゾオキサジン-4-オンのいくつかの誘導体は、プロテアーゼ阻害剤として使用されています . プロテアーゼ阻害剤は、タンパク質やペプチドを分解する酵素であるプロテアーゼの活性を阻害します。

殺菌剤としての用途

これらの化合物は、殺菌性を有しています . これらは、真菌の増殖を殺したり、阻害したりするために使用できます。

抗菌剤としての用途

2-メチル-4H-3,1-ベンゾオキサジン-4-オンは、サルモネラ・チフィや大腸菌などのいくつかのグラム陰性菌の増殖を阻害することが示されています .

作用機序

Target of Action

The primary targets of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one are various types of bacteria, including Staphylococcus aureus . This compound belongs to the quinazolinone class of drugs, which are known for their potent antimicrobial properties .

Mode of Action

6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one interacts with its bacterial targets by inhibiting their growth

Biochemical Pathways

6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is part of the benzoxazinoids class of indole-derived plant metabolites . These compounds play a crucial role in plant defense against pests and pathogens . They are involved in various biochemical pathways, including defense responses, flowering time regulation, auxin metabolism, iron uptake, and potentially aluminum tolerance .

Pharmacokinetics

Like other benzoxazinoids, it is likely that this compound is metabolized and excreted by the organisms that ingest it . These ADME properties can significantly impact the bioavailability of the compound.

Result of Action

The primary result of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one’s action is the inhibition of bacterial growth . This makes it an effective antimicrobial agent, particularly against certain types of bacteria such as Staphylococcus aureus .

Action Environment

The action, efficacy, and stability of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one can be influenced by various environmental factors. For instance, the accumulation of benzoxazinoids in plants is induced locally by pest and pathogen attack Therefore, the presence of pests or pathogens can enhance the production and action of this compound

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-hydroxy-2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-10-8-3-2-6(11)4-7(8)9(12)13-5/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTQQQZGXDLLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50709233 | |

| Record name | 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50709233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125558-96-5 | |

| Record name | 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50709233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

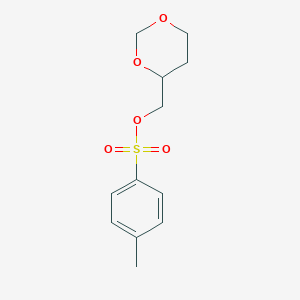

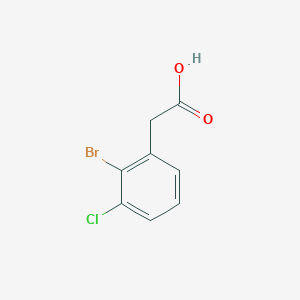

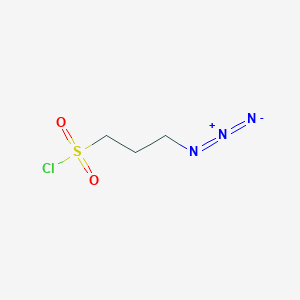

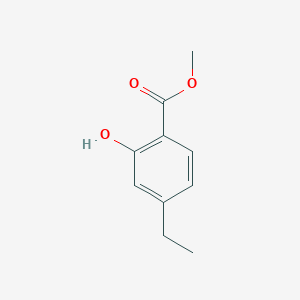

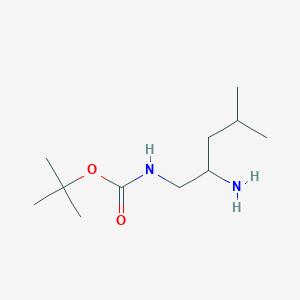

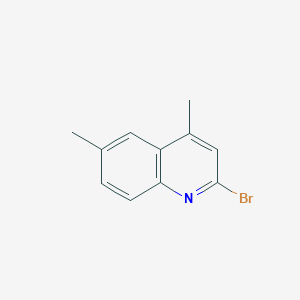

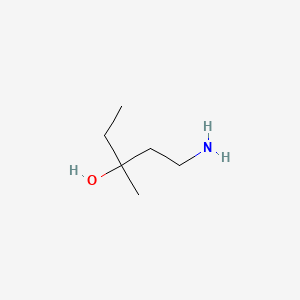

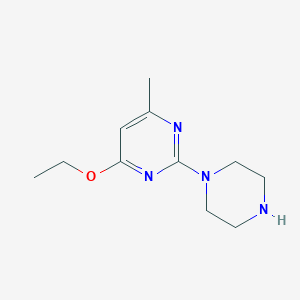

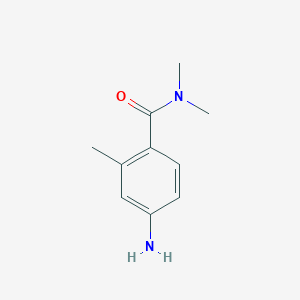

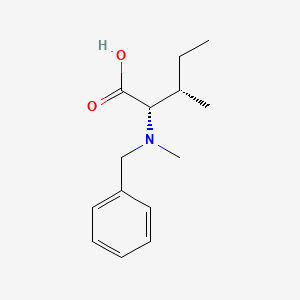

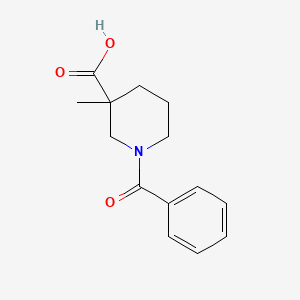

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)

![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)